molecular formula C15H22N2 B1429128 7-Benzyl-1,7-diazaspiro[4.5]decane CAS No. 1086395-20-1

7-Benzyl-1,7-diazaspiro[4.5]decane

Cat. No.: B1429128
CAS No.: 1086395-20-1
M. Wt: 230.35 g/mol
InChI Key: OOKMXRYWLZPJSM-UHFFFAOYSA-N
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Description

7-Benzyl-1,7-diazaspiro[4.5]decane is a bicyclic amine compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by its spirocyclic framework, which includes a benzyl group attached to a diazaspirodecane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,7-diazaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor, such as a benzylamine derivative, with a spirocyclic ketone or aldehyde. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Benzyl-1,7-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-1,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The benzyl group can also participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-1,7-diazaspiro[4.4]nonane
  • 7-Benzyl-1,7-diazaspiro[5.5]undecane
  • 7-Benzyl-1,7-diazaspiro[3.5]octane

Uniqueness

7-Benzyl-1,7-diazaspiro[4.5]decane is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it suitable for a wide range of applications in synthetic chemistry and material science .

Properties

IUPAC Name

9-benzyl-1,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)12-17-11-5-9-15(13-17)8-4-10-16-15/h1-3,6-7,16H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKMXRYWLZPJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)CC3=CC=CC=C3)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737933
Record name 7-Benzyl-1,7-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086395-20-1
Record name 1,7-Diazaspiro[4.5]decane, 7-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086395-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-1,7-diazaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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